叔丁基(4-苄基吗啉-2-基)甲基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate" is a chemical entity that appears to be related to a variety of research areas, including the synthesis of biologically active compounds, asymmetric reactions, and the development of intermediates for pharmaceuticals. While the exact compound is not directly mentioned in the provided papers, there are several related compounds that can offer insights into its potential synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds often involves multi-step reactions, starting from simple precursors and employing protective group strategies. For instance, the enantioselective synthesis of a related benzyl carbamate uses an iodolactamization as a key step, indicating the importance of cyclization reactions in the synthesis of complex carbamate structures . Another example is the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives, which involves condensation reactions with various substituted carboxylic acids . These methods suggest that the synthesis of "Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate" could similarly involve strategic functional group transformations and protective group chemistry.

Molecular Structure Analysis

The molecular structure of carbamate compounds is often characterized by spectroscopic methods, and the presence of tert-butyl groups typically suggests steric bulk that can influence the molecule's three-dimensional shape. For example, the molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates were analyzed, revealing layered structures created from hydrogen bonds . This indicates that "Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate" may also exhibit specific intermolecular interactions that could be elucidated through X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

Tert-butyl carbamates can participate in a variety of chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been shown to behave as N-(Boc)-protected nitrones in reactions with organometallics . This suggests that "Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate" could also be involved in reactions with organometallic reagents, potentially leading to the formation of hydroxylamines or other nitrogen-containing functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their functional groups and molecular structure. For example, the tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate compound exhibits bond lengths and angles that indicate strong interactions between the sulfonyl group and the thiadiazole ring . This suggests that the physical properties such as solubility, melting point, and reactivity of "Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate" could be similarly influenced by its own functional groups and molecular geometry.

科学研究应用

对映选择性合成和催化:叔丁基氨基甲酸酯衍生物用于复杂分子的对映选择性合成。例如,它们用于铑催化的对映选择性加成反应,这是制备各种有机化合物中的关键步骤 (Storgaard & Ellman, 2009)。类似地,它们参与不对称曼尼希反应,有助于手性氨基羰基化合物的合成 (Yang, Pan, & List, 2009)。

药物中间体合成:叔丁基氨基甲酸酯衍生物在合成药物中间体中很重要。耿敏(2010 年)的一项研究详细介绍了一种从衣康酸酯开始合成叔丁基(1-苄基吡咯烷-3-基)甲基氨基甲酸酯等药物中间体的有效工艺,展示了其简单性、成本效益和环境友好性 (耿敏,2010)。

有机合成中的结构单元:这些化合物是有机合成中的关键结构单元。例如,叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯,一类包括叔丁基氨基甲酸酯在内的化合物,用于与有机金属的反应以产生 N-(Boc)羟胺,展示了它们在合成中的多功能性 (Guinchard, Vallée, & Denis, 2005)。

结构分析和 X 射线衍射研究:在晶体学领域,叔丁基氨基甲酸酯衍生物被分析其分子结构和相互作用。这涉及检查它们的氢键模式和分子环境,这对于理解材料的性质至关重要 (Das et al., 2016)。

抗氧化剂合成:这些化合物也因其作为抗氧化剂的潜在用途而被合成。Pan、Liu 和 Lau(1998 年)进行的一项研究涉及使用叔丁基氨基甲酸酯衍生物合成含有较高分子量受阻酚基的新型抗氧化剂,表明它们在稳定各种材料免受氧化损伤方面的潜力 (Pan, Liu, & Lau, 1998)。

安全和危害

属性

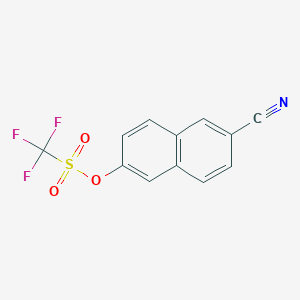

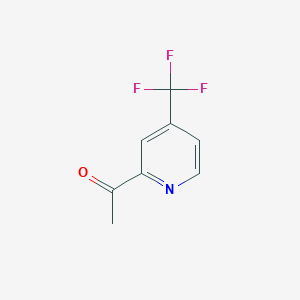

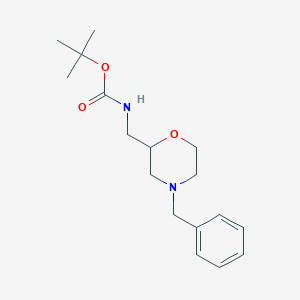

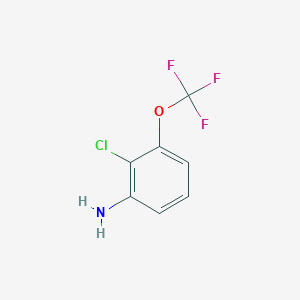

IUPAC Name |

tert-butyl N-[(4-benzylmorpholin-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18-11-15-13-19(9-10-21-15)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXNXPNLGQJYHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CN(CCO1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6-Dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide](/img/structure/B133994.png)

![3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B134004.png)